6-Azidoriboflavin

Beschreibung

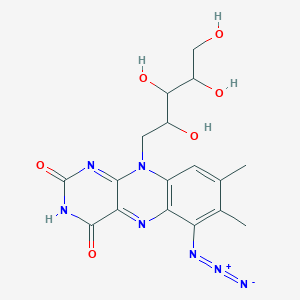

Structure

3D Structure

Eigenschaften

CAS-Nummer |

101760-83-2 |

|---|---|

Molekularformel |

C17H19N7O6 |

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30) |

InChI-Schlüssel |

IPZATODYBIFHSN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |

Synonyme |

6-azidoriboflavin 6-N3-riboflavin |

Herkunft des Produkts |

United States |

Mechanistic Principles of 6 Azidoriboflavin Photoreactivity

Photochemistry of the Azide (B81097) Moiety in Flavin Systems

The azide group is known to undergo photolysis upon irradiation, typically generating a highly reactive nitrene species and nitrogen gas. In the context of flavin systems like 6-Azidoriboflavin, light sensitivity has been demonstrated. Irradiation with visible light causes notable changes in the visible spectrum and the disappearance of the starting material. d-nb.info However, the light sensitivity of 6-azidoflavins is reported to be less than that of 8-azidoflavins. d-nb.info The irradiation of 6-azidoflavins can lead to the formation of a multitude of products. d-nb.info Elucidating the structure of these degradation products is important for understanding the reaction pathways of the photochemically generated flavin-6-nitrenes. d-nb.info Studies have also explored the chemical generation of these nitrenes to gain insight into their reaction pathways. d-nb.info

Molecular Mechanisms of Covalent Adduct Formation

The photochemical activation of the azide group in this compound leads to reactive intermediates, primarily the nitrene, which can then insert into nearby chemical bonds or undergo addition reactions, resulting in the formation of covalent adducts. This process allows for the "tagging" of molecules in close proximity to the riboflavin-binding site. The formation of covalent adducts is a key aspect of how photoaffinity labels function, enabling the identification of binding partners. While the search results discuss covalent adduct formation in other biological contexts, such as in glycosyltransferases and with mutated enzymes, the specific molecular mechanisms of covalent adduct formation involving this compound and its protein targets involve the reaction of the photogenerated nitrene with residues in the protein's binding site. url.eduualberta.caurl.eduresearchgate.netnih.gov This covalent linkage can be stable and allows for subsequent analysis to identify the site of interaction. nih.gov

Applications in Biological System Research and Molecular Probing

Photoaffinity Labeling Applications

Photoaffinity labeling (PAL) is a technique utilizing chemical probes to covalently bind to their targets upon light activation. This method is widely employed in drug discovery and chemical biology to identify drug targets, understand molecular interactions, and probe the location and structure of binding sites nih.govchomixbio.com. 6-Azidoriboflavin, as a photoreactive flavin analog, is utilized in PAL to study flavin-binding proteins ontosight.ainih.gov.

Methodological Advancements in this compound-Based Photoaffinity Probes

The development of photoaffinity probes, including those based on flavins like this compound, involves incorporating an affinity unit (the flavin structure in this case) and a photoreactive group (the azide) nih.govchomixbio.com. Upon irradiation with UV light, the azide (B81097) group in this compound generates highly reactive intermediates, such as nitrenes, which can then covalently label adjacent biomolecules, primarily proteins ontosight.aichomixbio.com. While 8-azidoflavins are known for their high photolability, 6-azidoflavins are less sensitive to light, requiring higher irradiation doses for activation d-nb.infod-nb.info. Despite this, their photoreactive properties make them useful for identifying and characterizing riboflavin-binding proteins through photochemical cross-linking ontosight.ai. Methodological advancements in PAL, in general, aim to optimize probe design for specificity and efficient covalent capture, and 6-azidoflavins contribute to the toolkit for studying flavin interactions nih.govbiorxiv.org.

Elucidation of Protein-Ligand Interactions

This compound is employed in biochemical research to study protein-ligand interactions, specifically those involving riboflavin (B1680620) and its derivatives ontosight.ai. By utilizing its photoreactive properties, researchers can induce covalent cross-linking between this compound bound to a protein and amino acid residues within or near the binding site upon irradiation ontosight.ai. This covalent linkage "traps" the interaction, allowing for subsequent identification of the labeled protein and, in some cases, the specific amino acid residues involved in binding ontosight.ainih.gov. This provides valuable insights into the molecular forces and structural features governing the protein-ligand recognition nottingham.ac.uknih.gov.

Identification and Mapping of Riboflavin and Flavin Coenzyme Binding Sites in Proteins

A key application of this compound is the identification and mapping of binding sites for riboflavin and flavin coenzymes (FMN and FAD) in proteins ontosight.ainih.govontosight.ainih.gov. When this compound binds to a flavoprotein, its azide group is positioned within the flavin binding pocket ontosight.ai. Upon photoactivation, it can form a covalent bond with nearby amino acid residues, effectively labeling the binding site ontosight.ainih.gov. Analysis of the labeled protein, often involving proteolytic digestion and mass spectrometry, can pinpoint the specific regions or residues that were in close proximity to the flavin analog, thereby mapping the binding site nih.govnih.gov. Studies have shown that this compound binds tightly to the apoprotein of hen egg white riboflavin-binding protein d-nb.info. While light irradiation of this compound bound to riboflavin-binding protein may not always result in significant covalent fixation, other flavoproteins like Old Yellow Enzyme and D-amino acid oxidase show facile light-induced covalent linkage with 6-azido flavin derivatives nih.govresearchgate.netresearchgate.net.

In Vitro and Cellular Photo-Cross-linking Strategies

This compound is utilized in both in vitro and cellular photo-cross-linking strategies to investigate flavin-protein interactions d-nb.inforesearchgate.net. In vitro experiments involve incubating purified proteins with this compound, followed by UV irradiation to induce cross-linking. This allows for controlled studies of binding affinity and specificity d-nb.info. Cellular photo-cross-linking involves introducing this compound into cells, where it can bind to its natural targets. Subsequent irradiation leads to covalent capture of these interactions within the cellular environment, providing insights into protein-ligand interactions in a more native context ethz.chbiorxiv.orgnih.govnih.gov. While photo-cross-linking strategies using various photoreactive groups are widely applied in cells, the specific application and outcomes with this compound in cellular contexts would depend on its uptake and localization within the cell ethz.chbiorxiv.orgnih.govnih.gov.

Investigations of Flavin-Binding Proteins and Flavoproteins

Flavin-binding proteins and flavoproteins, which utilize flavin cofactors for various biological processes, are key targets for studies employing this compound ontosight.airesearchgate.netresearchgate.net.

Analysis of Apoprotein Reconstitution with 6-Azidoflavins

Apoprotein reconstitution involves the process of reassociating a protein (specifically, an apoprotein, which is the protein without its cofactor) with its corresponding cofactor or an analog researchgate.netresearchgate.net. 6-Azidoflavins, including this compound, 6-azido FMN, and 6-azido FAD, have been used to reconstitute apoproteins of various flavoproteins nih.govd-nb.inforesearchgate.net. This allows researchers to study the binding properties of these synthetic flavin analogs to the protein matrix d-nb.info. The binding of this compound to apoproteins like hen egg white riboflavin-binding protein has been characterized, demonstrating tight binding d-nb.info. Reconstitution experiments with 6-azidoflavins bound to the apoproteins of representative flavoproteins have been conducted to compare their properties before and after light irradiation with those containing the native flavin or 6-aminoflavin nih.govresearchgate.net. These studies provide information on the stability of the azido (B1232118) flavin within the protein environment in the dark and the changes that occur upon photoactivation nih.govresearchgate.net. For instance, 6-azidoflavins bound to apoproteins are generally stable in the dark, though spontaneous conversion to 6-aminoflavin has been observed in some cases, such as with L-lactate oxidase nih.govresearchgate.net. Reconstitution with 6-azidoflavins followed by photo-cross-linking can also reveal information about the active site environment and potential interactions with specific amino acid residues d-nb.inforesearchgate.net.

Characterization of Flavinylation Processes and Cofactor Association

This compound is employed to study how flavin cofactors, such as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), associate with their respective apoproteins. nih.gov By utilizing its photoreactive nature, researchers can induce covalent cross-linking between this compound (or its phosphorylated forms, 6-azido-FMN and 6-azido-FAD) and amino acid residues in close proximity within the binding site upon exposure to light. nih.gov This covalent attachment allows for the identification of the specific protein regions involved in flavin binding, aiding in the characterization of flavinylation processes – the attachment of flavin cofactors to proteins. nih.gov Studies using 6-azidoflavins bound to apoproteins have compared their properties before and after light irradiation to understand these interactions. google.com

Studies on Specific Enzyme Systems and their Flavin Dependence

This compound and its derivatives have been instrumental in probing the active sites and mechanisms of various flavin-dependent enzymes. By substituting the native flavin cofactor with a photoreactive analog, researchers can gain detailed information about the enzyme's interaction with its cofactor and substrates.

Old Yellow Enzyme (OYE) Interactions

Investigations involving Old Yellow Enzyme (OYE) have utilized 6-azido-FMN. When bound to apo OYE, 6-azido-FMN is relatively stable in the dark. google.com However, aerobic turnover with NADPH leads to its conversion to the 6-amino-FMN enzyme. google.comfishersci.pt Upon light irradiation, 6-azido-FMN bound to OYE undergoes a facile change, resulting in approximately 50% of the flavin becoming covalently linked to the protein. google.comfishersci.pt This covalent modification impacts the enzyme's function; the resulting flavoprotein loses its characteristic ability to bind phenols. google.comfishersci.pt While it can still bind NADPH, the covalently bound flavin is not reducible by NADPH. google.com

Spectral properties of this compound bound to apoproteins, including apo OYE, have been characterized. For 6-N3-FMN bound to apo Old Yellow Enzyme, the absorbance maximum is observed at 423 nm with an extinction coefficient of 15,700 M⁻¹cm⁻¹. fishersci.de

D-Amino Acid Oxidase (DAAO) Investigations

Studies on D-Amino Acid Oxidase (DAAO) using 6-azido-FAD have shown that treatment with D-alanine converts the 6-azido-FAD enzyme to the 6-amino-FAD enzyme. google.comfishersci.pt Similar to OYE, light modification of 6-azido-FAD DAAO leads to extensive covalent fixation of the flavin to the protein, with almost quantitative linkage observed. google.comfishersci.pt This covalent attachment significantly alters the enzyme's properties. The modified DAAO is unable to bind benzoate, a known active-site ligand for the native enzyme, and it cannot be reduced anaerobically by D-alanine. google.comfishersci.pt It is noted that this covalent linkage is fairly labile and is destroyed upon denaturation of the protein. google.com

L-Lactate Oxidase Studies

In L-Lactate Oxidase, when 6-azido-FMN is bound to the apoprotein, a slow spontaneous conversion to the 6-amino-FMN enzyme occurs at pH 7 even in the dark. google.com The spectral properties of 6-N3-FMN bound to apo lactate (B86563) oxidase show an absorbance maximum at 428 nm. fishersci.de

Tryptophan Synthase Complex Labeling

Information regarding the labeling of the Tryptophan Synthase complex specifically with the chemical compound this compound was not found in the consulted sources. Research on Tryptophan Synthase has involved photoaffinity labeling with other azido analogs, such as 6-azido-L-tryptophan, to study substrate binding and enzyme inactivation.

Riboflavin-Binding Protein (RBP) Analyses

Analyses involving Riboflavin-Binding Protein (RBP) with this compound have provided insights into the nature of flavin binding to this protein. Unlike some enzyme systems, light irradiation of this compound bound to RBP does not result in significant covalent fixation of the flavin to the protein. google.comfishersci.pt This suggests differences in the environment around the 6-position of the flavin when bound to RBP compared to enzymes like OYE or DAAO. RBP is known to have a single binding site for riboflavin and its analogues. Binding of ligands, including flavin analogues, has been shown to increase the thermal stability of RBP.

Spectral properties of this compound bound to riboflavin-binding protein include an absorbance maximum shift to 432 nm with an extinction coefficient of 15,100 M⁻¹cm⁻¹. fishersci.de

Here is a summary of some spectral properties of 6-azidoflavins bound to select proteins:

| Protein | Flavin Form | Absorbance Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Source |

| Apo flavodoxin | 6-N3-FMN | 428 | 16,800 | fishersci.de |

| Apo Old Yellow Enzyme | 6-N3-FMN | 423 | 15,700 | fishersci.de |

| Apo lactate oxidase | 6-N3-FMN | 428 | Not specified | fishersci.de |

| Riboflavin-binding protein | This compound | 432 | 15,100 | fishersci.de |

Here is a summary of photo-induced covalent linkage outcomes for 6-azidoflavins bound to select proteins:

| Protein | Flavin Form | Covalent Linkage upon Irradiation? | Extent of Covalent Linkage | Functional Effects of Modification | Source |

| Old Yellow Enzyme | 6-Azido-FMN | Yes | ~50% | Loss of phenol (B47542) binding; retains NADPH binding but flavin not reducible. | google.comfishersci.pt |

| D-Amino Acid Oxidase | 6-Azido-FAD | Yes | Almost quantitative | Cannot bind benzoate; not reduced anaerobically by D-alanine; linkage labile upon denaturation. | google.comfishersci.pt |

| Flavodoxin | 6-Azido-FMN | Yes | Small amount | Not specified in detail in provided text. | google.comfishersci.pt |

| Riboflavin-binding protein | This compound | No | None | Not applicable (no covalent linkage). | google.comfishersci.pt |

Exploration of Enzymatic Mechanisms and Active Site Topography

This compound and its flavin adenine dinucleotide analog, 6-Azido-FAD, serve as effective probes for investigating the intricate mechanisms of flavin enzymes and mapping the topography of their active sites. Their utility stems from their ability to bind to the apoproteins of flavoproteins and undergo light-induced covalent modification.

The photoreactive azide group of 6-azidoflavins allows for covalent attachment to nearby residues within the active site upon irradiation with light. This photoaffinity labeling technique provides insights into the molecular environment surrounding the flavin cofactor. Studies using 6-azidoflavins bound to various flavoproteins have demonstrated differential degrees of covalent linkage upon light exposure, suggesting variations in the active site environment and the proximity of amino acid residues to the flavin moiety. For instance, light irradiation of this compound bound to riboflavin-binding protein did not result in significant covalent fixation. In contrast, 6-azido-FMN bound to Old Yellow Enzyme showed approximately 50% covalent linkage after light irradiation, while 6-Azido-FAD bound to D-amino acid oxidase exhibited almost quantitative fixation. These differences highlight the utility of 6-azidoflavins in reporting on the specific microenvironment of the flavin-binding site in different enzymes.

By covalently labeling residues in the active site, 6-azidoflavins can help identify amino acids crucial for substrate binding and catalysis. The irreversible modification upon photoactivation can lead to the loss of enzyme activity or altered substrate specificity, thereby pinpointing residues involved in these functions. For example, light-induced covalent modification of Old Yellow Enzyme with 6-azido-FMN resulted in a loss of the enzyme's ability to bind phenols, which are distinctive ligands for the native enzyme. Similarly, 6-Azido-FAD modified D-amino acid oxidase lost the ability to bind benzoate, an active-site ligand for the native enzyme, and was not reduced anaerobically by D-alanine. These findings demonstrate how 6-azidoflavins can be used to delineate the role of specific active site residues in substrate recognition and catalytic activity.

Research on Riboflavin Uptake and Intracellular Transport Mechanisms

This compound is employed to investigate the mechanisms by which cells acquire and transport riboflavin. nih.gov Riboflavin uptake involves saturable, active transport mechanisms, potentially including receptor-mediated endocytosis. Studies have indicated that riboflavin internalization and trafficking can occur, at least in part, through a clathrin-dependent receptor-mediated endocytic process. Riboflavin transporters (RFVTs), including RFVT1, RFVT2, and RFVT3, play a crucial role in this process. By using this compound as an analog, researchers can probe the characteristics of these transport systems, including their saturation kinetics and the proteins involved in binding and translocation across cellular membranes. Research using confocal microscopy has shown that riboflavin uptake can be ATP-dependent and driven by endocytosis, with significant colocalization observed between riboflavin and transferrin, a marker for receptor-mediated endocytosis. For instance, in A431 cells, after 30 minutes of incubation, 87.1% of total intracellular riboflavin was found to be colocalized with transferrin. Such studies, potentially utilizing this compound as a tracer or competitor, help to elucidate the complex processes governing cellular riboflavin homeostasis.

Computational and Theoretical Approaches in 6 Azidoriboflavin Research

Molecular Docking Studies of 6-Azidoriboflavin with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding pose within the active sites of target proteins. This method is crucial for understanding the initial non-covalent interactions that position the photoaffinity label before covalent modification upon photoactivation.

Docking algorithms explore a vast conformational space to identify the most energetically favorable binding mode, which is evaluated using a scoring function. These studies can reveal key amino acid residues involved in the binding and stabilization of this compound. For instance, docking could elucidate the interactions between the isoalloxazine ring of this compound and the protein backbone or side chains, as well as the role of the ribityl chain in orienting the molecule within the binding pocket. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to other flavin-dependent enzymes. These studies serve as a blueprint for how one might investigate the binding of this compound to its targets, such as flavodoxin or Old Yellow Enzyme, for which it has been shown to be a photoaffinity probe. nih.gov

A typical molecular docking workflow involves the preparation of the protein receptor and the ligand (this compound), followed by the docking simulation and analysis of the results. The table below outlines the key parameters in a hypothetical docking study of this compound.

| Parameter | Description | Example Value/Software |

| Receptor Structure | The 3D coordinates of the target protein, typically obtained from the Protein Data Bank (PDB). | PDB ID of a flavoprotein |

| Ligand Structure | The 3D structure of this compound, which can be generated and energy-minimized using computational chemistry software. | Generated from SMILES string |

| Docking Software | The program used to perform the docking calculations. | AutoDock, Glide, GOLD |

| Search Algorithm | The algorithm used to explore the conformational space of the ligand within the receptor's binding site. | Lamarckian Genetic Algorithm |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given binding pose. | Empirical or force-field based |

| Binding Site | The region of the receptor where the docking calculations are focused, often defined by a grid box centered on the known active site. | Centered on the FMN binding site |

| Output Analysis | Evaluation of the predicted binding poses based on scoring function values and visual inspection of intermolecular interactions. | Lowest binding energy pose |

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of this compound-protein complexes over time. frontiersin.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals fluctuations and conformational changes at an atomic scale. rsc.orgresearchgate.net

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the flexibility of the ligand and the protein's active site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Explore the role of water molecules in mediating protein-ligand interactions. nih.gov

Simulate the conformational changes that may occur before and after the photoactivation of the azido (B1232118) group.

MD simulations of flavin-protein complexes have been instrumental in understanding the intricate dynamics that govern their function. rsc.orgresearchgate.net Similar approaches can be applied to this compound to gain a deeper understanding of its behavior within a target protein's active site. The parameters for a typical MD simulation are summarized in the table below.

| Parameter | Description | Typical Value/Software |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of the solvent (usually water) in the simulation. | Explicit (e.g., TIP3P) |

| System Setup | The initial configuration of the protein-ligand complex in a simulation box with solvent and ions to neutralize the system. | Solvated in a periodic box |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the biological processes of interest. | Nanoseconds to microseconds |

| Ensemble | The statistical ensemble that the simulation samples from, defining the thermodynamic conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Trajectory Analysis | The analysis of the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies. | VMD, GROMACS tools |

Quantum Chemical Calculations for Electronic Structure and Photoreactivity Prediction

Quantum chemical calculations are essential for understanding the electronic structure and photoreactivity of molecules like this compound. These methods, based on the principles of quantum mechanics, can predict various molecular properties that are critical for a photoaffinity label.

For this compound, quantum chemical calculations can be used to:

Determine the ground-state electronic structure and molecular orbitals.

Predict the absorption spectrum, which is crucial for determining the optimal wavelength for photoactivation.

Investigate the mechanism of photolysis of the azido group, including the formation of the highly reactive nitrene intermediate. rsc.orgdiva-portal.org

Calculate the energy of excited states and identify the pathways for intersystem crossing and internal conversion.

Assess the influence of the protein environment on the electronic properties and photoreactivity of the flavin.

Studies on other aromatic azides have provided a framework for understanding the photochemical processes involved. rsc.orgdiva-portal.org Applying these computational methods to this compound would provide detailed insights into its photo-induced reactivity, which is fundamental to its function as a photoaffinity probe. The following table highlights key aspects of quantum chemical calculations relevant to this compound.

| Calculated Property | Relevance to this compound | Computational Method |

| Molecular Geometry | Provides the optimized 3D structure of the molecule in its ground and excited states. | DFT, ab initio methods |

| Electronic Absorption | Predicts the UV-visible absorption spectrum, guiding the choice of irradiation wavelength for photoactivation. | TD-DFT |

| Molecular Orbitals | Describes the distribution of electrons, providing insight into the reactivity of different parts of the molecule. | DFT, Hartree-Fock |

| Excited State Energies | Helps to understand the energy landscape of the photoactivated molecule and the pathways for formation of the reactive nitrene. | CASSCF, CASPT2 |

| Reaction Pathways | Can be used to model the bond-breaking process of the azido group and the subsequent reactions of the nitrene intermediate. | Transition state theory |

Bioinformatic and Chemoinformatic Approaches for Binding Site Prediction and Target Identification

Following the successful photo-crosslinking of this compound to its target protein(s), bioinformatic and chemoinformatic tools are indispensable for identifying the protein(s) and the specific binding site(s). nih.gov These approaches are critical for interpreting the experimental data, typically from mass spectrometry-based proteomics. nih.govmdpi.comresearchgate.net

The general workflow involves the proteolytic digestion of the cross-linked protein, followed by mass spectrometry analysis to identify the modified peptides. nih.govacs.org Bioinformatic software is then used to search the mass spectrometry data against protein sequence databases to identify the cross-linked peptides and, by extension, the target protein and the site of covalent attachment.

Key bioinformatic and chemoinformatic approaches include:

Mass Spectrometry Data Analysis: Specialized software is used to identify peptides from their fragmentation spectra. For cross-linked peptides, the software must be able to handle the mass modification introduced by the cross-linker and potentially a fragment of the ligand.

Database Searching: The identified peptide masses are searched against protein sequence databases to pinpoint the protein of origin.

Cross-link Identification Software: Programs designed specifically for analyzing cross-linking data can identify the specific amino acid residues that are covalently modified by the photoactivated this compound.

Structural Visualization: Once the binding site is identified at the sequence level, molecular modeling and visualization tools can be used to map the location of the cross-link onto the 3D structure of the protein, providing a structural context for the interaction.

The table below outlines the typical steps in a bioinformatic pipeline for target identification using a photoaffinity label like this compound.

| Step | Description | Example Software/Tool |

| 1. Mass Spectrometry Data Acquisition | Generation of mass spectra from the proteolytically digested cross-linked protein sample. | LC-MS/MS instrument |

| 2. Spectral Processing | Conversion of raw mass spectrometry data into a format suitable for database searching. | ProteoWizard |

| 3. Database Searching | Searching the processed spectra against a protein sequence database to identify peptides. | Mascot, Sequest, MaxQuant |

| 4. Cross-link Analysis | Specialized algorithms to identify spectra corresponding to cross-linked peptides, taking into account the mass of this compound. | pLink, StavroX, xiSEARCH |

| 5. Binding Site Localization | Pinpointing the specific amino acid residue(s) modified by the photoactivated probe. | Analysis of fragmentation data |

| 6. Structural Mapping | Visualizing the identified binding site on the 3D structure of the target protein. | PyMOL, Chimera |

Advanced Spectroscopic and Analytical Methodologies

Spectroscopic Characterization of 6-Azidoriboflavin Binding and Photoreactions

Spectroscopic techniques are fundamental in elucidating the non-covalent binding of this compound to its targets and in monitoring the subsequent photoreactions that lead to covalent adduct formation. These methods provide insights into the molecular environment of the flavin probe and the structural changes that occur during the labeling process.

UV-Visible (UV-Vis) Absorption Spectroscopy is a primary tool for monitoring the electronic transitions of the flavin chromophore. The absorption spectrum of this compound is sensitive to its local environment. Upon binding to a protein or nucleic acid, shifts in the absorption maxima (λmax) can be observed, indicating changes in the polarity of the microenvironment surrounding the flavin. For instance, a blue shift (hypsochromic shift) may suggest binding to a more hydrophobic pocket. Furthermore, UV-Vis spectroscopy is crucial for tracking the progress of photoreactions, as the conversion of the azido (B1232118) group and the formation of a covalent bond with a target molecule lead to distinct changes in the absorption spectrum.

Fluorescence Spectroscopy offers a highly sensitive method to probe the binding of this compound. The intrinsic fluorescence of the flavin moiety can be quenched or enhanced upon binding to a biomolecule. Quenching of fluorescence is often observed and can be analyzed to determine binding affinities and stoichiometries. For example, the interaction between a flavin derivative and a protein like lysozyme (B549824) can be monitored by the decrease in fluorescence intensity of the protein's tryptophan residues as the flavin binds. nih.govnih.gov Time-resolved fluorescence measurements can provide further details on the dynamics of the binding process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information about the binding interface. Chemical shift perturbation (CSP) mapping is a powerful NMR technique used to identify the amino acid residues or nucleotides involved in the interaction with this compound. By comparing the NMR spectra of the target biomolecule in the free and this compound-bound states, specific chemical shift changes can be mapped onto the structure of the biomolecule, revealing the binding site.

A hypothetical dataset illustrating the spectroscopic changes upon binding of this compound to a generic protein is presented in the interactive table below.

| Spectroscopic Technique | Parameter | Free this compound | This compound-Protein Complex | Interpretation |

| UV-Vis Spectroscopy | λmax (nm) | 445 | 440 | Blue shift indicates binding to a more hydrophobic environment. |

| Fluorescence Spectroscopy | Emission λmax (nm) | 525 | 530 | Red shift suggests a change in the polarity of the flavin's microenvironment. |

| Fluorescence Spectroscopy | Relative Fluorescence Intensity | 100% | 45% | Significant quenching indicates binding and potential energy transfer. |

| NMR Spectroscopy | 1H Chemical Shift (ppm) of a specific protein proton | 7.20 | 7.55 | Downfield shift suggests proximity to the flavin ring system upon binding. |

Mass Spectrometry-Based Identification of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the precise identification of biomolecules that have been covalently labeled by this compound and for pinpointing the exact site of modification.

Peptide Mass Fingerprinting (PMF) is a widely used MS technique to identify proteins. In this approach, the protein labeled with this compound is first isolated and then enzymatically digested (e.g., with trypsin) into smaller peptides. The masses of these resulting peptides are then measured by MS, typically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). The experimentally determined peptide mass list is then compared against theoretical peptide masses from a protein sequence database. The mass of the peptide covalently modified by this compound will be increased by the mass of the reactive flavin fragment, allowing for the identification of the labeled peptide.

Tandem Mass Spectrometry (MS/MS) provides more detailed information by sequencing the modified peptides. In an MS/MS experiment, a specific peptide ion (the precursor ion) that is presumed to be labeled is selected and fragmented inside the mass spectrometer. The resulting fragment ions (product ions) are then analyzed to determine the amino acid sequence of the peptide. The location of the mass shift corresponding to the this compound adduct on a specific amino acid residue within the peptide can then be determined, thus identifying the precise site of covalent modification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful combination for analyzing complex mixtures of peptides from protein digests. researchgate.netnih.gov

The following interactive table provides a hypothetical example of mass spectrometry data for the identification of a this compound-labeled peptide.

| Parameter | Unlabeled Peptide | Labeled Peptide | Mass Difference (Da) | Interpretation |

| Precursor Ion (m/z) | 1256.6 | 1614.7 | 358.1 | The mass difference corresponds to the addition of the this compound nitrene reactive intermediate. |

| MS/MS Fragment Ion (y7) | 850.4 | 1208.5 | 358.1 | The mass shift is localized to the N-terminal side of the 7th residue. |

| MS/MS Fragment Ion (b3) | 320.2 | 320.2 | 0 | The N-terminal three residues are unmodified. |

Chromatographic Techniques for Separation and Analysis of 6-Azidoflavins and their Bioconjugates

Chromatographic methods are essential for the purification of this compound, the separation of the labeling reaction mixture, and the analysis of the resulting bioconjugates.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. nih.govReverse-phase HPLC (RP-HPLC) is particularly effective for separating this compound from its parent compound, riboflavin (B1680620), and other reaction components based on differences in hydrophobicity. nih.govmdpi.com RP-HPLC can also be used to separate photoproducts and to analyze the purity of the synthesized this compound. For the analysis of bioconjugates, different HPLC modes can be employed. RP-HPLC is suitable for separating labeled peptides after enzymatic digestion. uq.edu.au

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. nih.gov This technique is useful for separating the larger this compound-protein conjugate from the smaller, unbound this compound and other low molecular weight reaction components. nih.gov SEC can also provide information about the aggregation state of the labeled protein.

Affinity Chromatography can be employed if the target biomolecule has a known binding partner. For example, if this compound is used to label an enzyme, a substrate- or inhibitor-based affinity column could be used to specifically isolate the labeled enzyme from a complex mixture.

An illustrative data table for the chromatographic separation of a this compound labeling reaction mixture is shown below.

| Chromatographic Technique | Analyte | Retention Time (min) | Elution Condition | Purpose |

| Reverse-Phase HPLC | Riboflavin | 8.5 | 30% Acetonitrile/Water | Separation from starting material. |

| Reverse-Phase HPLC | This compound | 12.2 | 30% Acetonitrile/Water | Purity analysis and isolation of the probe. |

| Size-Exclusion Chromatography | This compound-Protein Conjugate | 15.8 | Isocratic buffer | Separation of the conjugate from unbound probe. |

| Size-Exclusion Chromatography | Unbound this compound | 25.1 | Isocratic buffer | Removal of excess probe after labeling. |

Historical Development and Future Perspectives in 6 Azidoriboflavin Research

Chronological Evolution of Research on 6-Azidoflavins as Biochemical Tools

The journey of 6-azidoflavins as biochemical tools is rooted in the broader exploration of photoaffinity labeling, a technique that gained prominence in the 1970s for its ability to covalently modify the active sites of proteins. This method utilizes a photoreactive group on a ligand to form a stable, covalent bond with its target protein upon irradiation with light.

The mid-1980s marked a significant milestone in the application of this technology to flavoproteins with the work of Ghisla, Massey, and Yagi. In 1986, they reported the synthesis and properties of several 6-substituted flavins, including 6-azidoflavins, at the lumiflavin, riboflavin (B1680620), FMN (flavin mononucleotide), and FAD (flavin adenine (B156593) dinucleotide) levels. These compounds were prepared from their corresponding 6-aminoflavin precursors. Their research demonstrated that 6-azidoflavins bind tightly to apoflavin enzymes, making them excellent candidates for active site probes.

A key characteristic of 6-azidoflavins highlighted in this early work is their facile photolysis. Upon exposure to light, 6-azidoflavins were found to readily convert to 6-aminoflavins as a major product. This photoreactivity was harnessed to covalently attach the flavin analog to the protein, thereby "labeling" the active site. This light-induced covalent linkage was shown to be highly efficient in some flavoproteins, such as D-amino acid oxidase, leading to almost quantitative fixation of the flavin to the protein.

These seminal studies established 6-azidoflavins as valuable probes for understanding the environment around the flavin N(5)-position, a critical locus for the redox processes mediated by flavins. The ability to generate a highly reactive nitrene species upon photolysis allowed researchers to identify amino acid residues in close proximity to the bound flavin, providing a molecular snapshot of the enzyme's active site architecture.

While the foundational work of the 1980s laid a strong groundwork, the subsequent evolution of 6-azidoflavin research has been more sporadic. The initial promise of these compounds as general photoaffinity labels has been somewhat tempered by the variability in labeling efficiency across different flavoproteins. For instance, light irradiation of 6-azidoriboflavin bound to riboflavin-binding protein resulted in no covalent attachment, whereas significant labeling was observed with Old Yellow Enzyme. This variability underscores the importance of the specific protein environment in modulating the photoreactivity of the azido (B1232118) group.

The following table summarizes the key milestones in the early development of 6-azidoflavins as biochemical tools:

| Year | Milestone | Key Researchers | Significance |

| 1986 | Synthesis and characterization of 6-azidoflavins (lumiflavin, riboflavin, FMN, FAD). | Ghisla, Massey, Yagi | Established the foundation for using 6-azidoflavins as active site probes for flavoenzymes. |

| 1986 | Demonstration of facile photolysis of 6-azidoflavins to 6-aminoflavins. | Ghisla, Massey, Yagi | Highlighted the photoreactive nature of these compounds, which is central to their function as photoaffinity labels. |

| 1986 | Successful light-induced covalent modification of flavoproteins with 6-azidoflavins. | Massey, Ghisla, Yagi | Provided direct evidence for the utility of 6-azidoflavins in mapping the active sites of enzymes like D-amino acid oxidase and Old Yellow Enzyme. |

Emerging Methodologies and Interdisciplinary Applications in Drug Discovery and Chemical Biology

The unique properties of this compound position it at the intersection of enzymology, drug discovery, and chemical biology. The azide (B81097) functional group, being both photoreactive and a bioorthogonal handle, opens up a plethora of modern applications beyond its initial use as a simple photoaffinity label.

A significant emerging methodology is the integration of photoaffinity labeling with "click chemistry." The azide group on this compound can participate in highly specific and efficient click reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This allows for a two-step approach to protein labeling. First, the this compound binds to its target flavoprotein and is covalently attached via photolysis. Then, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an alkyne, can be "clicked" onto the azido-modified protein. This strategy offers greater flexibility and sensitivity compared to using pre-labeled flavins, as it avoids potential steric hindrance from bulky reporter groups during the initial binding and photo-crosslinking steps.

In the realm of drug discovery , this compound and its derivatives hold promise as tools for target identification and validation. Many flavoenzymes are implicated in human diseases, making them attractive drug targets. This compound could be used in competitive binding assays to screen for small molecules that bind to the active site of a target flavoenzyme. Furthermore, its ability to form covalent adducts can be exploited to develop covalent inhibitors, which often exhibit enhanced potency and prolonged duration of action. The detailed structural information obtained from photo-crosslinking studies can guide the rational design of more selective and effective inhibitors.

In chemical biology , this compound serves as a versatile probe to study the complex roles of flavoproteins in cellular processes. By incorporating clickable handles, researchers can use this compound for activity-based protein profiling (ABPP) to identify and quantify the activity of specific flavoenzymes within complex biological samples, such as cell lysates or even living cells. This can provide valuable insights into the regulation of metabolic pathways and the cellular response to various stimuli or drug candidates.

The interdisciplinary applications are summarized in the table below:

| Field | Application of this compound | Potential Impact |

| Drug Discovery | Target Identification and Validation: Use in competitive binding and photoaffinity labeling to identify small molecule binders of flavoenzymes. | Accelerates the discovery of novel drug candidates targeting flavoenzyme-related diseases. |

| Covalent Inhibitor Development: Serves as a scaffold for the design of irreversible inhibitors. | Leads to the development of more potent and durable therapeutics. | |

| Chemical Biology | Activity-Based Protein Profiling (ABPP): Combined with click chemistry to profile the activity of flavoenzymes in complex biological systems. | Enhances our understanding of the roles of flavoproteins in health and disease. |

| Mapping Protein-Protein Interactions: Identification of proteins that interact with flavoenzymes. | Elucidates the regulatory networks involving flavoproteins. |

Unexplored Research Avenues and Prospective Challenges

Despite its potential, the full scope of this compound's utility in biochemical research remains to be explored. Several exciting research avenues are yet to be fully pursued, though they are not without their challenges.

One of the most promising unexplored research avenues lies in the development of "smart" this compound-based probes. These could be designed to be conditionally active, for example, by incorporating environmentally sensitive fluorophores whose emission properties change upon binding to a specific flavoprotein. Such probes would allow for real-time monitoring of flavoenzyme activity in living cells with high spatial and temporal resolution. Another area ripe for exploration is the application of this compound in the study of flavoenzyme dynamics and conformational changes. Time-resolved photo-crosslinking experiments could provide snapshots of the enzyme in different functional states, offering a deeper understanding of its catalytic cycle.

Furthermore, the potential of this compound in in vivo applications is largely untapped. The development of cell-permeable derivatives could enable the study of flavoenzymes in their native cellular context, providing more physiologically relevant data than in vitro experiments. This could be particularly valuable for understanding the role of flavoenzymes in disease progression and for testing the efficacy of drug candidates in a more realistic setting.

However, realizing these future applications will require overcoming several prospective challenges . A significant hurdle is the potential for non-specific labeling. The high reactivity of the nitrene generated upon photolysis can lead to the modification of other molecules in the vicinity of the target protein, which can complicate data interpretation. Careful optimization of experimental conditions and the use of appropriate controls are crucial to mitigate this issue.

Another challenge is the synthesis of more complex and functionalized this compound derivatives. The development of modular and efficient synthetic routes will be essential for creating a diverse toolbox of probes with tailored properties for specific applications.

Finally, the analysis of the covalent adducts formed by photo-crosslinking can be technically demanding. Identifying the exact site of modification on the protein often requires sophisticated mass spectrometry techniques and data analysis workflows. The development of more robust and user-friendly analytical methods will be key to unlocking the full potential of this compound as a biochemical tool.

Here is a summary of the unexplored avenues and challenges:

| Aspect | Details |

| Unexplored Avenues | - Development of "smart" probes with conditional activity for real-time imaging. - Application in time-resolved studies of enzyme dynamics. - Creation of cell-permeable derivatives for in vivo studies. |

| Prospective Challenges | - Minimizing non-specific labeling from the highly reactive nitrene intermediate. - Synthesizing a diverse range of functionalized this compound probes. - Improving the analytical methods for identifying the sites of covalent modification. |

Q & A

Q. What are the established synthetic pathways for 6-Azidoriboflavin, and what analytical techniques validate its purity?

this compound is typically synthesized via riboflavin derivatization using azide-containing reagents under controlled conditions. Key steps include:

- Synthesis : Nucleophilic substitution at the ribityl chain or modification of the isoalloxazine ring, often employing sodium azide or diazotransfer reagents .

- Characterization : High-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation .

- Reproducibility : Detailed protocols should specify reaction temperatures, stoichiometry, and purification methods (e.g., column chromatography) to ensure consistency .

Q. Which biological assays are commonly used to evaluate this compound’s activity?

Standard assays include:

- Enzymatic Inhibition : Monitoring flavin-dependent enzymes (e.g., flavin monooxygenases) via spectrophotometric kinetic assays .

- Cellular Uptake : Radiolabeled this compound tracked in cell cultures using liquid scintillation counting .

- Control Experiments : Use riboflavin as a positive control and azide-free analogs to isolate the azido group’s effects .

Q. How should researchers address stability issues during storage of this compound?

- Storage Conditions : Protect from light (due to photolability of flavins) and store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol .

- Stability Testing : Regular HPLC analysis to detect degradation products; UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes .

Advanced Research Questions

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

Advanced methodologies include:

- Catalytic Optimization : Screening palladium or copper catalysts for azide-alkyne cycloaddition side reactions .

- Reaction Monitoring : Real-time infrared (IR) spectroscopy to track azide consumption and intermediate formation .

- Computational Modeling : Density functional theory (DFT) to predict reactive intermediates and optimize transition states .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Meta-Analysis : Cross-reference studies to identify variables (e.g., enzyme isoforms, assay pH) that influence activity .

- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Data Transparency : Report raw datasets and statistical power calculations to enable third-party validation .

Q. What experimental designs are critical for studying this compound’s stability under physiological conditions?

- Simulated Biological Media : Test stability in phosphate-buffered saline (PBS) at 37°C with/without serum proteins .

- Degradation Pathways : Use tandem MS (MS/MS) to identify hydrolysis or oxidation byproducts .

- Kinetic Profiling : Compare half-lives across pH gradients (e.g., 4.0–7.4) to model gastrointestinal vs. intracellular environments .

Q. How do researchers validate this compound’s cellular uptake without confounding artifacts?

- Fluorescent Tagging : Conjugation with fluorophores (e.g., Cy5) for live-cell imaging, validated via competitive inhibition with riboflavin .

- Mass Spectrometry Imaging (MSI) : Spatial mapping of intracellular this compound distribution .

- Knockout Models : Use flavin transporter-deficient cell lines to confirm active transport mechanisms .

Methodological Frameworks for Research Design

What frameworks ensure rigor in formulating research questions about this compound?

Q. How should researchers document experimental protocols to enhance reproducibility?

- Detailed Supplementary Materials : Include raw NMR spectra, HPLC chromatograms, and step-by-step synthesis videos .

- Code Sharing : Publish scripts for data analysis (e.g., Python/R for kinetic modeling) in open repositories .

Q. What peer-review criteria are essential for evaluating this compound studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.